molecular formula C13H25N3O3 B219630 tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide CAS No. 120841-31-8

tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide

Cat. No. B219630
CAS RN: 120841-31-8
M. Wt: 271.36 g/mol
InChI Key: ALFQJSKVMAGOFK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide, commonly known as Boc-Ala-Gly-Pro-Ile, is a peptide molecule that has been extensively used in scientific research due to its unique structure and properties. This molecule consists of four amino acids, namely alanine, glycine, proline, and isoleucine, which are linked together by peptide bonds. Boc-Ala-Gly-Pro-Ile is a widely used peptide in the field of biochemistry and is known to have several potential applications in scientific research.

Mechanism of Action

Boc-Ala-Gly-Pro-Ile is known to act as an agonist of the mu-opioid receptor. This receptor is a G-protein coupled receptor that is involved in the modulation of pain, reward, and addiction. When Boc-Ala-Gly-Pro-Ile binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
Boc-Ala-Gly-Pro-Ile has several biochemical and physiological effects. It is known to have analgesic and antinociceptive effects, which makes it a potential candidate for the development of new pain medications. This peptide is also known to have anti-inflammatory effects and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

Boc-Ala-Gly-Pro-Ile has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using SPPS. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor signaling pathways. However, one limitation of this peptide is that it can be expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of Boc-Ala-Gly-Pro-Ile in scientific research. One potential application is in the development of new pain medications. This peptide has been shown to have analgesic effects and may be useful in the treatment of chronic pain. Another potential application is in the development of new drugs for the treatment of addiction. Boc-Ala-Gly-Pro-Ile has been shown to modulate reward pathways in the brain, which may be useful in the development of new addiction medications. Finally, this peptide may be useful in the development of new anti-inflammatory drugs. Boc-Ala-Gly-Pro-Ile has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders.

Synthesis Methods

The synthesis of Boc-Ala-Gly-Pro-Ile is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc group is used to protect the amino group of the alanine residue during the synthesis process. The final product is then cleaved from the solid support and the Boc group is removed using acid treatment.

Scientific Research Applications

Boc-Ala-Gly-Pro-Ile has been extensively used in scientific research due to its unique properties. It is known to have a high affinity for the mu-opioid receptor, which makes it a potential candidate for the development of opioid receptor ligands. This peptide has also been used in the development of new drugs for the treatment of pain, addiction, and other disorders.

properties

CAS RN

120841-31-8

Product Name

tert-Butoxycarbonyl-alanyl-glycyl-isopropylamide

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

2,2-dimethyl-N-[(2S)-1-oxo-1-[[2-(propan-2-ylamino)acetyl]amino]propan-2-yl]propanamide

InChI

InChI=1S/C13H25N3O3/c1-8(2)14-7-10(17)16-11(18)9(3)15-12(19)13(4,5)6/h8-9,14H,7H2,1-6H3,(H,15,19)(H,16,17,18)/t9-/m0/s1

InChI Key

ALFQJSKVMAGOFK-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(=O)CNC(C)C)NC(=O)C(C)(C)C

SMILES

CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)NCC(=O)NC(=O)C(C)NC(=O)C(C)(C)C

synonyms

t-Boc-Ala-Gly-NHiPr
tBuCO-Ala-Gly-NHiPr
tert-butoxycarbonyl-alanyl-glycyl-isopropylamide

Origin of Product

United States

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